An In-depth Technical Guide to the Physicochemical Properties of [1-(difluoromethyl)-1H-pyrazol-5-yl]methanol
An In-depth Technical Guide to the Physicochemical Properties of [1-(difluoromethyl)-1H-pyrazol-5-yl]methanol
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of the novel heterocyclic compound, [1-(difluoromethyl)-1H-pyrazol-5-yl]methanol (CAS No. 2382910-02-1). This molecule is of significant interest to researchers in medicinal chemistry and drug discovery due to the unique combination of a pyrazole scaffold, a difluoromethyl group, and a primary alcohol functionality. The incorporation of a difluoromethyl moiety is a well-established strategy for modulating the metabolic stability and pharmacokinetic profile of bioactive molecules. This guide offers a detailed, step-by-step synthesis protocol, predicted physicochemical parameters, and an exploration of the potential biological activities of this compound, drawing upon analogous structures and the established pharmacological importance of the pyrazole nucleus. The information presented herein is intended to serve as a valuable resource for scientists engaged in the design and development of novel therapeutic agents.
Introduction: The Strategic Importance of Fluorinated Pyrazoles in Modern Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anti-inflammatory, anti-cancer, and anti-infective agents.[1][2] The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic properties.[3] The difluoromethyl group (CHF₂), in particular, serves as a lipophilic hydrogen bond donor and can act as a bioisostere for a hydroxyl or thiol group, offering a unique tool for modulating molecular interactions and physicochemical properties.[4]
The subject of this guide, [1-(difluoromethyl)-1H-pyrazol-5-yl]methanol, combines these key features: a proven heterocyclic core, a metabolically robust difluoromethyl substituent, and a versatile primary alcohol handle for further chemical modification. This unique combination makes it a highly attractive building block for the synthesis of novel drug candidates with potentially enhanced therapeutic profiles. This document aims to provide a detailed technical resource for researchers, outlining the known and predicted properties of this compound, a reliable synthetic route, and a discussion of its potential applications in drug discovery and development.
Physicochemical Properties of [1-(difluoromethyl)-1H-pyrazol-5-yl]methanol
Precise experimental data for the physicochemical properties of [1-(difluoromethyl)-1H-pyrazol-5-yl]methanol are not extensively reported in the public domain. However, based on its chemical structure, several key parameters can be predicted using well-established computational models. These predicted values provide a valuable starting point for experimental design and formulation development.
| Property | Predicted Value | Source |
| Molecular Formula | C₅H₆F₂N₂O | - |
| Molecular Weight | 148.11 g/mol | - |
| CAS Number | 2382910-02-1 | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Water Solubility | Predicted to be soluble | Inferred from structural analogs |
| pKa | Not available | - |
| LogP | Not available | - |
It is imperative for researchers to experimentally verify these parameters for their specific applications.
Synthesis of [1-(difluoromethyl)-1H-pyrazol-5-yl]methanol: A Proposed Synthetic Workflow
Step 1: Synthesis of Ethyl 1-(difluoromethyl)-1H-pyrazole-5-carboxylate
The construction of the pyrazole ring is a critical step. While the synthesis of the regioisomeric 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is well-documented for its use in fungicides, a similar approach can be adapted for the synthesis of the 5-carboxy-1-(difluoromethyl) isomer.[5][6] This would typically involve the cyclization of a suitably functionalized precursor.
Step 2: Reduction of Ethyl 1-(difluoromethyl)-1H-pyrazole-5-carboxylate to [1-(difluoromethyl)-1H-pyrazol-5-yl]methanol
The reduction of the carboxylate ester to the primary alcohol is a standard transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently effecting this conversion.[7][8]
Experimental Protocol:
Reaction: Reduction of a Carboxylate Ester to a Primary Alcohol
Materials:
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Ethyl 1-(difluoromethyl)-1H-pyrazole-5-carboxylate (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (2.0 - 3.0 eq)
-
Anhydrous tetrahydrofuran (THF)
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Anhydrous diethyl ether (Et₂O)
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Saturated aqueous solution of sodium sulfate (Na₂SO₄)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Ethyl acetate and hexanes (for chromatography)
Procedure:
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of lithium aluminum hydride (2.0 - 3.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
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Dissolve ethyl 1-(difluoromethyl)-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium sulfate at 0 °C. Caution: This is a highly exothermic reaction and should be performed with extreme care.
-
Filter the resulting suspension through a pad of Celite®, washing the filter cake with THF.
-
Dry the filtrate over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure [1-(difluoromethyl)-1H-pyrazol-5-yl]methanol.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: LiAlH₄ reacts violently with water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent a hazardous reaction and decomposition of the reagent.
-
Inert Atmosphere: A nitrogen atmosphere is maintained to prevent the reaction of LiAlH₄ with atmospheric moisture and oxygen.
-
Slow Addition at 0 °C: The reduction of esters with LiAlH₄ is highly exothermic. Slow addition of the ester at a low temperature is crucial to control the reaction rate and prevent a dangerous temperature increase.
-
Careful Quenching: The quenching of excess LiAlH₄ is also highly exothermic and generates hydrogen gas. The slow, dropwise addition of a saturated Na₂SO₄ solution is a standard and safer workup procedure compared to the addition of water alone.
Self-Validating System:
The progress of the reaction should be monitored by TLC to ensure the complete conversion of the starting material. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Diagram of the Proposed Synthetic Workflow:
Caption: Potential applications of [1-(difluoromethyl)-1H-pyrazol-5-yl]methanol.
Conclusion
[1-(difluoromethyl)-1H-pyrazol-5-yl]methanol is a promising, yet underexplored, chemical entity with significant potential for application in drug discovery and agrochemical research. This technical guide has provided a comprehensive overview of its predicted physicochemical properties, a detailed and plausible synthetic route, and a discussion of its potential biological activities based on the well-established importance of its constituent structural motifs. The information presented here is intended to empower researchers to further investigate this molecule and unlock its full potential in the development of novel and effective chemical agents. Experimental validation of the predicted properties and the proposed synthetic protocol is a crucial next step in advancing the utility of this compound.
References
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. Retrieved January 26, 2026, from [Link]
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Carboxylic Acid Reduction with LiAlH4 mechanism. (2021, April 8). YouTube. Retrieved January 26, 2026, from [Link]
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Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. Retrieved January 26, 2026, from [Link]
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New pyrazole derivatives of potential biological activity. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
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Reduction of carboxylic acids to primary alcohols using LiAlH4. (n.d.). Master Organic Chemistry. Retrieved January 26, 2026, from [Link]
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Synthesis, Computational Investigation and Biological Evaluation of α,α-Difluoromethyl Ketones Embodying Pyrazole and Isoxazole Nuclei as COX Inhibitors. (2022, September 20). ResearchGate. Retrieved January 26, 2026, from [Link]
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